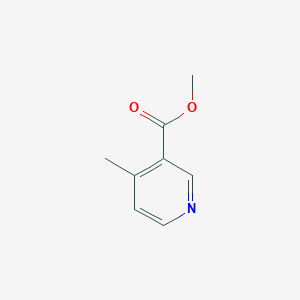

Methyl-4-methylnicotinat

Übersicht

Beschreibung

Methyl 4-methylnicotinate is an organic compound with the molecular formula C₈H₉NO₂. It is a derivative of nicotinic acid, where the carboxyl group is esterified with a methyl group, and a methyl group is attached to the fourth position of the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Methyl 4-methylnicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

Target of Action

Methyl 4-methylnicotinate, a derivative of niacin, primarily targets the prostaglandin D2 (PGD2) . PGD2 plays a crucial role in mediating inflammation and pain in the body.

Mode of Action

It is thought that methyl 4-methylnicotinate promotes the release ofprostaglandin D2 (PGD2) . This action is strictly locally-acting due to its short half-life .

Biochemical Pathways

Methyl 4-methylnicotinate is involved in the nicotinamide metabolic pathway . As a catabolite of nicotinamide, it is an oxidation product of nicotinamide, its methylated form, and its ribosylated form .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 1.27 . These properties may impact the bioavailability of Methyl 4-methylnicotinate.

Result of Action

Following topical administration, Methyl 4-methylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . This results in temporary relief of aches and pains in muscles, tendons, and joints .

Biochemische Analyse

Biochemical Properties

Methyl 4-methylnicotinate is a representative and typical volatile organic marker of Mycobacterium tuberculosis . It interacts with various enzymes and proteins, particularly with cobalt ions, exhibiting a distinct binding affinity .

Cellular Effects

The specific detection of Methyl 4-methylnicotinate in human breath facilitates non-invasive, rapid, and accurate epidemic screening of tuberculosis infection . This indicates that it has significant effects on cellular processes, particularly those related to immune response.

Molecular Mechanism

The mechanism of action of Methyl 4-methylnicotinate involves peripheral vasodilation . It exerts its effects at the molecular level through binding interactions with biomolecules, particularly cobalt ions .

Temporal Effects in Laboratory Settings

In laboratory settings, Methyl 4-methylnicotinate exhibits a well-linear relationship in the range 1–100 μM, and a limit of detection of 0.59 μM . The method is cheap, simple, and relatively rapid (detected within 4 min), which suggests a potential in tuberculosis diagnosis in resource- and professional-lacked areas .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-methylnicotinate is typically synthesized through the esterification of 4-methylpyridine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the preparation of methyl 4-methylnicotinate involves the transesterification of 4-methylpyridine with methyl formate. The reaction conditions can be adjusted according to the desired yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-methylnicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methylpyridine-3-carboxylic acid.

Reduction: Reduction reactions can convert it to 4-methylpyridine-3-methanol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-methylpyridine-3-carboxylic acid.

Reduction: 4-methylpyridine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Methyl nicotinate: Similar in structure but lacks the methyl group at the fourth position of the pyridine ring.

Ethyl nicotinate: An ester of nicotinic acid with an ethyl group instead of a methyl group.

Nicotinic acid: The parent compound without esterification.

Uniqueness: Methyl 4-methylnicotinate is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity compared to other nicotinic acid derivatives .

Biologische Aktivität

Methyl 4-methylnicotinate (C8H9NO2) is a derivative of nicotinic acid and belongs to the class of methyl esters. This compound has garnered attention due to its biological activities, particularly its vasodilatory effects, which are relevant in various therapeutic contexts. This article explores the biological activity of methyl 4-methylnicotinate, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Methyl 4-methylnicotinate acts primarily as a vasodilator , enhancing local blood flow through several mechanisms:

- Prostaglandin Release : The vasodilatory effect is thought to be mediated by the release of prostaglandins, particularly prostaglandin D2, which acts on vascular smooth muscle to induce relaxation .

- Peripheral Vasodilation : Similar to other methyl nicotinate compounds, it promotes peripheral vasodilation, leading to increased blood flow and localized warming effects .

- Skin Penetration : The methyl group enhances lipophilicity, allowing for effective penetration through the skin barrier. Studies indicate that approximately 80-90% of methyl 4-methylnicotinate can penetrate the skin rapidly upon topical application .

Pharmacokinetics

Understanding the pharmacokinetics of methyl 4-methylnicotinate is crucial for evaluating its efficacy and safety:

- Absorption : Following topical administration, the compound is rapidly absorbed and undergoes hydrolysis to form nicotinic acid and methanol. The half-life in the dermis is reported to be between 3 to 10 minutes .

- Distribution : It primarily accumulates in organs such as the liver and kidneys .

- Excretion : After administration, about 15% of the dose can be recovered in urine within 108 hours .

Biological Activity

The biological activities of methyl 4-methylnicotinate extend beyond vasodilation. Research has indicated its potential roles in various therapeutic scenarios:

- Topical Applications : Its use as a rubefacient in over-the-counter products for muscle and joint pain relief is well-documented. The localized erythema induced by methyl 4-methylnicotinate facilitates therapeutic effects in inflammatory conditions .

- Clinical Investigations : Studies have explored its application in treating conditions such as rheumatoid arthritis and respiratory diseases in veterinary medicine . Additionally, it has been investigated for its effects on inflammatory responses associated with neurological disorders like autism and major depressive disorder .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of methyl 4-methylnicotinate:

- A study assessing the stability of methyl nicotinate solutions found that it maintains its chemical integrity over extended periods, with minimal degradation impacting its biological activity .

- Clinical trials have demonstrated that topical application leads to significant vasodilation without adverse effects, suggesting a good safety profile for therapeutic use .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

methyl 4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXPJABJVHEOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446705 | |

| Record name | methyl 4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33402-75-4 | |

| Record name | methyl 4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.